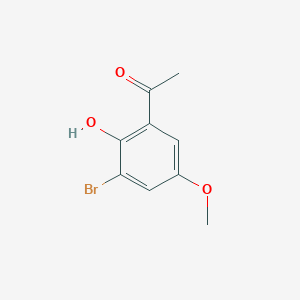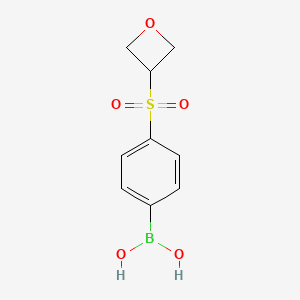
Methyl 1,4-dihydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It contains a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and a carboxylate ester group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of efficient and green catalysts, such as CuMgAl, allows for environmentally friendly production with high yields and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedione or 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Methyl 1,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 1,4-dihydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclohexane ring.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyl group at position 4
Uniqueness
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is unique due to the presence of two hydroxyl groups on the cyclohexane ring, which provides additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,9,11H,2-5H2,1H3 |
Clave InChI |
MPQLIDBKKIPEMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(CC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)



![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)









